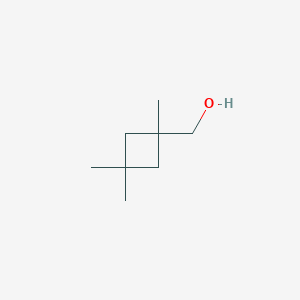

(1,3,3-Trimethylcyclobutyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1,3,3-Trimethylcyclobutyl)methanol” is a chemical compound with the CAS Number: 2241139-67-1 . It has a molecular weight of 128.21 and its IUPAC name is (1,3,3-trimethylcyclobutyl)methanol . It is in liquid form .

Physical And Chemical Properties Analysis

“(1,3,3-Trimethylcyclobutyl)methanol” is a liquid at room temperature . It has a molecular weight of 128.21 .

Wissenschaftliche Forschungsanwendungen

Methanol's Impact on Lipid Dynamics

Methanol is a common solubilizing agent used in the study of transmembrane proteins/peptides in biological and synthetic membranes. Research has shown that methanol significantly influences lipid dynamics, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, indicating its potential to affect the structure-function relationship associated with bilayer composition and lipid asymmetry. This highlights the importance of methanol in biomembrane and proteolipid studies, suggesting that its effects should be carefully considered in such research contexts (Nguyen et al., 2019).

Methanol in Direct C–C Coupling

The use of methanol as a renewable chemical feedstock in fine chemical synthesis is underexplored. A study has developed a homogeneous iridium catalyst that enables methanol to engage in a direct C–C coupling with allenes, producing higher alcohols that incorporate all-carbon quaternary centers without stoichiometric by-products. This process represents a significant step forward in the catalytic C–C coupling of methanol, offering a sustainable approach to the synthesis of complex molecules (Moran et al., 2011).

Methanol as a Hydrogen Source and C1 Synthon

Methanol serves as a potential hydrogen source and C1 synthon, finding applications in both chemical synthesis and energy technologies. A novel method utilizes methanol for selective N-methylation of amines using RuCl3.xH2O as a catalyst, demonstrating the versatility of methanol in organic synthesis. This approach also facilitates tandem reactions, converting selected nitroarenes into N-methylated amines under H2-free conditions, highlighting methanol's role in green chemistry (Sarki et al., 2021).

Advances in Methanol Utilization

Methanol is considered a promising building block for obtaining more complex chemical compounds and serves as a convenient energy carrier for hydrogen production. It can be produced by converting CO2 and H2, reducing CO2 emissions significantly. The synthesis of methanol represents a major source of hydrogen consumption and is crucial for the development of direct methanol fuel cells and other clean energy technologies (Dalena et al., 2018).

Methanol's Role in Organic Synthesis

Methanol is utilized as a common solvent and feedstock for the synthesis of value-added chemicals. Its role as a C1 source in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is of central interest in organic synthesis. Methanol's application in methylation, methoxylation, and formylation reactions demonstrates its versatility and importance in the production of natural products and fine chemicals, underscoring its significance in drug discovery and organic chemistry (Natte et al., 2017).

Safety And Hazards

The safety information for “(1,3,3-Trimethylcyclobutyl)methanol” includes several hazard statements: H226, H315, H319, H335 . These represent various hazards such as flammability and potential for causing skin and eye irritation. There are also several precautionary statements provided, including P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

(1,3,3-trimethylcyclobutyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)4-8(3,5-7)6-9/h9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDDHIVGCOKFDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3,3-Trimethylcyclobutyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)

![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)

![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)

![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)

![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)